Antitumor agent-138

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antitumor agent-138 is a novel compound known for its potent antitumor properties. It functions primarily as an inhibitor of tubulin polymerization at the colchicine-binding site, which is crucial for cell division. This compound has shown significant efficacy in arresting the cell cycle at the G2/M phase and inducing apoptosis in various cancer cell lines, including MCF-7, A549, MDA-MB-231, HT-29, and HeLa .

準備方法

合成経路と反応条件: 抗腫瘍剤-138の合成には、コア構造の調製から始まり、特定の置換基を導入するための官能基化が続く、複数のステップが含まれます。詳細な合成経路には以下が含まれます。

コア構造の形成: 最初のステップには、ヒドラジンとジケトンの反応によるピラゾールコアの合成が含まれます。

官能基化: 次に、求核置換反応により、コア構造にさまざまな置換基が導入されます。

最終生成物の形成: 最終ステップには、化合物の精製と結晶化が含まれ、抗腫瘍剤-138を純粋な形で得ます.

工業生産方法: 工業規模の生産では、高収率と高純度を確保するために、合成プロセスが最適化されます。これには以下が含まれます。

反応条件の最適化: 温度、圧力、溶媒の選択などのパラメータが最適化されます。

触媒の使用: 反応速度と選択性を高めるために、触媒が使用されます。

3. 化学反応解析

反応の種類: 抗腫瘍剤-138は、以下を含むいくつかの種類の化学反応を起こします。

酸化: 化合物は酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は官能基を修飾し、異なるアナログを生成することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが頻繁に使用されます。

置換試薬: ハロゲン化剤や求核剤は、置換反応に使用されます.

主な生成物:

4. 科学研究への応用

抗腫瘍剤-138は、以下を含む幅広い科学研究への応用を持っています。

化学: それは、チューブリン重合阻害剤とそのメカニズムを研究するためのモデル化合物として使用されます。

生物学: 化合物は、細胞周期制御やアポトーシスを研究するための細胞生物学研究で使用されます。

医学: 抗腫瘍剤-138は、特に腫瘍増殖を阻害し、癌細胞のアポトーシスを誘導する能力のために、癌治療における潜在的な使用について調査されています。

化学反応の分析

Types of Reactions: Antitumor agent-138 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

科学的研究の応用

Antitumor agent-138 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying tubulin polymerization inhibitors and their mechanisms.

Biology: The compound is employed in cell biology research to study cell cycle regulation and apoptosis.

Medicine: this compound is being investigated for its potential use in cancer therapy, particularly for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and therapeutic agents

作用機序

抗腫瘍剤-138は、チューブリン上のコルヒチン結合部位に結合し、チューブリン重合を阻害することによって効果を発揮します。この微小管動態の混乱は、G2/M期での細胞周期の停止につながり、アポトーシスを誘導します。 化合物はまた、Baxなどのアポトーシス促進タンパク質の発現上昇やBcl-2などのアポトーシス抑制タンパク質の発現低下など、さまざまな分子標的および経路に影響を与えます .

類似化合物:

コルヒチン: 抗腫瘍剤-138と同様に、コルヒチンはチューブリン上のコルヒチン結合部位に結合し、微小管重合を阻害します。

ビンブラスチン: この化合物はまた、チューブリンを標的とするが、異なる部位に結合し、微小管の脱重合につながります。

独自性: 抗腫瘍剤-138は、コルヒチン結合部位への特異的な結合と、さまざまな癌細胞株におけるアポトーシスを誘導する強力な能力において独特です。 その独特の作用機序と高い有効性は、癌治療におけるさらなる研究開発のための有望な候補としています .

類似化合物との比較

Colchicine: Like antitumor agent-138, colchicine binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.

Vinblastine: This compound also targets tubulin but binds to a different site, leading to microtubule depolymerization.

Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization

Uniqueness: this compound is unique in its specific binding to the colchicine-binding site and its potent ability to induce apoptosis in various cancer cell lines. Its distinct mechanism of action and high efficacy make it a promising candidate for further research and development in cancer therapy .

特性

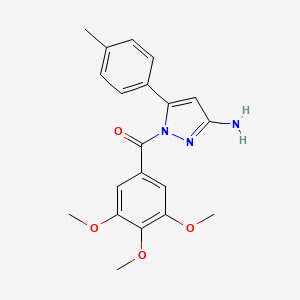

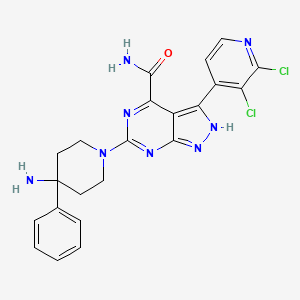

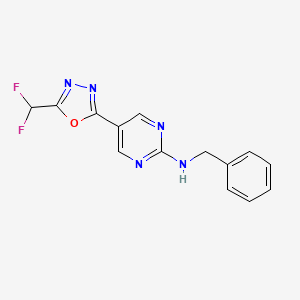

分子式 |

C20H21N3O4 |

|---|---|

分子量 |

367.4 g/mol |

IUPAC名 |

[3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22) |

InChIキー |

ZQKUQZRCKHGGMF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)

![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)